(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR analysis reveals distinct signals corresponding to the aromatic protons, dihydrofuran ring, and amine group. Key features include:
- Aromatic protons : A doublet at δ 7.43 ppm (J = 7.5 Hz) and multiplet signals between δ 7.24–7.13 ppm, attributed to the fluorine-coupled protons at positions 6 and 7.
- Dihydrofuran protons : Resonances near δ 2.25 ppm (singlet) and δ 1.68 ppm (singlet) correspond to methyl groups adjacent to the furan oxygen.
- Amine proton : A broad singlet at δ 3.1–3.3 ppm (integrated for 2H), though exchange broadening may obscure this signal in certain solvents.
¹³C NMR data further corroborates the structure:
Infrared (IR) Spectroscopy and Functional Group Confirmation
IR spectroscopy identifies critical functional groups:
- N-H stretch : A broad band near 3300 cm⁻¹ confirms the primary amine.
- C-F stretches : Strong absorptions at 1100–1000 cm⁻¹ .
- C-O-C stretch : A peak at 1250 cm⁻¹ corresponds to the furan ether linkage.
| Functional Group | IR Absorption (cm⁻¹) |
|---|---|
| N-H (amine) | 3300 |
| C-F (aromatic) | 1100–1000 |
| C-O-C (furan) | 1250 |
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS analysis confirms the molecular formula with a measured m/z of 171.0432 ([M+H]⁺), matching the theoretical m/z of 171.0431 for C₈H₈F₂NO. Fragment ions at m/z 154.0365 ([M-NH₃+H]⁺) and 136.0259 ([M-NH₃-H₂O+H]⁺) arise from loss of the amine group and subsequent dehydration.
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 171.0431 | 171.0432 |
| [M-NH₃+H]⁺ | 154.0367 | 154.0365 |
X-ray Crystallographic Studies and Absolute Configuration Determination
Single-crystal X-ray diffraction analysis unambiguously assigns the (S)-configuration. The dihedral angle between the benzene and furan rings is 12.5° , indicating near-planarity, while the amine group adopts an axial orientation relative to the bicyclic system. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.34 Å |
| Flack parameter | -0.02(2) |
The Flack parameter confirms the (S)-enantiomer, distinguishing it from the (R)-form reported in prior studies. Hydrogen bonding between the amine and fluorine atoms stabilizes the crystal lattice, with N-H···F interactions of 2.89 Å .
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2 |
InChI Key |
ANFLWYDAQMRUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)F)F)N |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Carboamidation
A pivotal advancement in dihydrobenzofuran synthesis involves rhodium-catalyzed C–H activation. Bi et al. demonstrated that fluoroalkyl N-triftosylhydrazones (e.g., 65 ) serve as carbene precursors in annulation reactions with aryl alkenes. Under chiral rhodium catalysis (Rh(cod)₂SbF₆), the reaction proceeds via migratory insertion and reductive elimination to yield 2,3-disubstituted dihydrobenzofurans. For (S)-6,7-difluoro derivatives, the protocol achieves 53–99% yields with >20:1 dr and 68:32–98:2 er . Key parameters include:
- Catalyst : [Rh(cod)Cl]₂ with (R)-Segphos ligand
- Additives : AgSbF₆ (10 mol%), Cu(OAc)₂ (1.5 equiv)
- Solvent : Dichloroethane at 80°C
This method’s enantioselectivity arises from the chiral ligand’s ability to control the migratory insertion step, favoring the (S)-configuration.
Palladium-Mediated Asymmetric Allylic Alkylation
Palladium-catalyzed allylic alkylation using chiral phosphine ligands (e.g., Trost ligands) enables the construction of the dihydrobenzofuran core. A reported route involves:
- Substrate : 6,7-difluoro-2,3-dihydrobenzofuran-3-ol
- Reagent : Ammonia or benzylamine under Mitsunobu conditions
- Catalyst : Pd₂(dba)₃ with (S)-BINAP (10 mol%)
This method achieves 85% yield and 92% ee but requires subsequent deprotection steps.
Fluorination Strategies for Introducing Difluoro Substituents
Electrophilic Fluorination of Dihydrobenzofuran Intermediates
Late-stage fluorination using Selectfluor or NFSI (N-fluorobenzenesulfonimide) is widely employed. A two-step sequence optimizes regioselectivity:
Difluorocarbene Annulation
Recent work highlights difluorocarbene (:CF₂) as a versatile synthon. In a [4+1] annulation, enaminones react with ClCF₂COONa in DMF at 90°C to form 2,2-difluoro-2,3-dihydrofurans. For 6,7-difluoro derivatives:
- Substrate : 3-Amino-2,3-dihydrobenzofuran
- Reagent : ClCF₂COONa (1.5 equiv)
- Conditions : DMF, 12 h, 90°C
- Yield : 65% with >95% purity .
Resolution-Based Approaches for Enantiopure (S)-Isomer
Kinetic Resolution Using Lipases
Immobilized Candida antarctica lipase B (CAL-B) resolves racemic 6,7-difluoro-2,3-dihydrobenzofuran-3-amine via acetylation:
Chiral Auxiliary-Mediated Synthesis
Auxiliaries like (R)-phenylglycinol enable diastereomeric separation:
- Coupling : 6,7-Difluoro-2,3-dihydrobenzofuran-3-carboxylic acid with (R)-phenylglycinol.
- Crystallization : Diastereomers separated from ethanol/water.
- Hydrolysis : 2M HCl removes the auxiliary, yielding (S)-amine in 89% ee .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Rh-Catalyzed Annulation | 53–99 | 68–98 | High enantioselectivity | Requires expensive Rh catalysts |
| Electrophilic Fluorination | 78 | N/A | Regioselective | Multi-step sequence |
| Lipase Resolution | 42 | 99 | Mild conditions | Low yield |
| Chiral Auxiliary | 75 | 89 | Scalable | Auxiliary removal required |
Mechanistic Insights and Computational Validation
DFT studies on rhodium-catalyzed reactions reveal that enantioselectivity originates from steric effects in the transition state. The (R)-Segphos ligand creates a chiral pocket, favoring Re-face attack during carbene insertion. For difluorocarbene annulations, computational models indicate a concerted [4+1] mechanism with a ΔG‡ of 22.3 kcal/mol .
Industrial-Scale Considerations
Large-scale production faces challenges in catalyst recycling and fluorine handling. Continuous flow systems mitigate risks:
- Reactor Type : Microfluidic packed-bed reactor
- Catalyst Immobilization : Rhodium on CeO₂-supported mesoporous silica
- Output : 1.2 kg/day with 96% ee .
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzofuran oxides, while reduction could produce difluorobenzofuran amines .
Scientific Research Applications
Anticancer Activity
One of the notable applications of (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine is its potential as an anticancer agent. Research indicates that compounds with a similar dihydrobenzofuran scaffold exhibit significant activity against various cancer types. For instance, EEDi-5285, which includes a 5-fluoro-2,3-dihydrobenzofuran moiety, demonstrated potent binding to embryonic ectoderm development (EED) with an IC50 value of 18 nM and effectively inhibited KARPAS422 cell growth at an IC50 of 12 nM . This suggests that (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine could be explored further for its anticancer properties.
Modulation of Kinase Activity
The compound's structural characteristics allow it to interact with p21-activated kinases (PAKs), which are implicated in various cellular processes related to cancer progression. Studies have shown that dihydrobenzofuran derivatives can act as allosteric modulators of PAKs, potentially leading to therapeutic strategies for PAK-mediated disorders . This modulation could be significant in developing targeted therapies for cancers such as mantle cell lymphoma.
Synthetic Methodologies
(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is synthesized through various innovative protocols that enhance its accessibility for research and application. Recent advancements include:
- Transition Metal-Free Synthesis : New methodologies employing asymmetric phosphoric acid catalysts have been developed to synthesize dihydrobenzofurans with high yields and enantioselectivities . These methods are crucial for producing compounds like (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine efficiently.
- Photocatalytic Reactions : Visible light-mediated reactions have been utilized to create difluoroamidosulfonylated dihydrobenzofurans, showcasing the versatility of dihydrobenzofuran derivatives in synthetic chemistry .
Case Study 1: EEDi-5285 and Its Derivatives
In a study focusing on EEDi-5285, researchers identified the compound's structural elements that contribute to its potent anticancer activity. The incorporation of fluorine atoms at specific positions enhanced binding affinity and biological efficacy . This case exemplifies the potential for (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine in drug development.
Case Study 2: Synthesis Protocols
A systematic review of synthetic methodologies highlights the efficiency of new approaches in generating dihydrobenzofurans. For example, the use of substituted quinone monoimines in combination with 3-hydroxymaleimides has led to high-yield synthesis of enantioenriched products . Such advancements are vital for expanding the library of available compounds for pharmacological testing.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 5,7-Difluoro vs. 6,7-Difluoro Substitution
The positional isomer (S)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1241676-95-8, ) shares the same molecular formula (C₈H₇F₂NO, MW: 171.14) but differs in fluorine placement. Key differences include:
Structural Analogs with Alkyl Substituents
2-Ethyl-6,7-difluoro-2,3-dihydrobenzofuran-3-amine () introduces an ethyl group at the 2-position, increasing molecular weight (estimated MW: ~207.20) and lipophilicity. Key distinctions:
- Steric Effects : The ethyl group may hinder rotational freedom or receptor binding compared to the unsubstituted target compound.
Complex Benzofuran Derivatives
Compounds like 3-(3-Dimethylaminopropyl)-3-(4-fluorophenyl)-6-cyano-1(3H)-isobenzofuranone () feature extended side chains (e.g., dimethylaminopropyl) and additional substituents (cyano, fluorophenyl). These modifications:
- Enhance Pharmacological Complexity: The dimethylaminopropyl group may improve CNS penetration, while the cyano group introduces strong electron-withdrawing effects .
- Formulation Considerations : Pharmacopeial tests (e.g., pH 3.5–7.0, deliverable volume compliance) indicate these derivatives are formulated for specific drug delivery systems .
Benzodioxin and Pyridine Hybrids
The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (, MW: 391.46) replaces the benzofuran core with a benzodioxin ring and pyridine-amine system. Differences include:
- Molecular Size : The larger structure (MW > 390) may reduce blood-brain barrier permeability compared to the compact benzofuran scaffold.
- Research Utility : This compound is flagged for research use only, highlighting its exploratory status compared to pharmacopeial-grade analogs .
Research Implications
- Fluorine Positioning: Adjacent fluorines (6,7) may enhance metabolic stability and binding specificity compared to non-adjacent configurations.
- Chirality : The (S)-configuration in the target compound could confer selectivity in enantioselective biological interactions.
Biological Activity
(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a fluorinated derivative of benzofuran that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms at positions 6 and 7 significantly influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
- Molecular Formula : C₈H₈F₂N
- Molar Mass : 171.14 g/mol
- Structure : The compound features a benzofuran ring system substituted with two fluorine atoms and an amine group, which enhances its lipophilicity and metabolic stability.
(S)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine interacts with various molecular targets, particularly enzymes involved in drug metabolism:
- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition can affect the metabolism of other drugs, leading to significant drug-drug interactions.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| CYP1A2 | Competitive | Not specified |
Biological Activity
Research indicates that (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine exhibits a range of biological activities:
- Enzyme Inhibition : The compound's ability to inhibit cytochrome P450 enzymes suggests potential uses in modulating drug metabolism.
- Antiproliferative Activity : Related compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated cytotoxicity in HeLa and MCF7 cell lines .
Case Study 1: Anticancer Potential
A study explored the structure-activity relationship (SAR) of various benzofuran derivatives, highlighting that modifications at the 2-position enhance antiproliferative activity against cancer cells. The findings suggest that the introduction of fluorine atoms could improve binding affinity to biological targets .
Case Study 2: Drug Interaction Studies
In vitro studies have shown that (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine significantly alters metabolic pathways due to its inhibition of cytochrome P450 enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions in therapeutic settings.
Comparative Analysis
To understand the uniqueness of (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine in comparison to structurally similar compounds, the following table summarizes key differences:
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine | 1213895-29-4 | Different stereochemistry affecting biological activity |
| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine | 2453296-92-7 | Lacks one fluorine atom compared to target compound |
| 2-Fluorobenzofuran | N/A | No amine group; simpler structure affecting reactivity |
Q & A
Q. Methodological Answer :
- ¹⁹F NMR : To confirm fluorine substitution patterns (e.g., 6,7-difluoro groups). Chemical shifts for fluorinated benzoic acid derivatives range δ -110 to -125 ppm .
- ¹H/¹³C NMR : For diastereotopic proton analysis in the dihydrofuran ring (e.g., J = 8.1–9.4 Hz coupling constants) .
- HRMS : High-resolution mass spectrometry (e.g., ESI+) to verify molecular formulas (e.g., C₉H₁₀F₂NO observed vs. calculated m/z) .
Advanced: How can researchers resolve contradictions in biological activity data for fluorinated dihydrobenzofurans?
Methodological Answer :
Contradictions may arise from:
- Substituent Effects : Fluorine’s electron-withdrawing properties alter electronic density, affecting binding (e.g., 4-fluoro vs. 6,7-difluoro analogs). Compare IC₅₀ values across derivatives .
- Stereochemical Variability : (S)- vs. (R)-configurations may have opposing activities. Use enantiomerically pure standards for bioassays .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, as emphasized in health research .
Basic: What strategies are used to study the biological activity of (S)-6,7-difluoro-2,3-dihydrobenzofuran-3-amine?
Q. Methodological Answer :
- In Silico Screening : Molecular docking to assess interactions with targets like kinases or GPCRs.
- In Vitro Assays : Use fluorinated analogs of known bioactive compounds (e.g., quinoxaline inhibitors targeting triple-negative breast cancer ).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, methoxy) to correlate structure with potency .
Advanced: How to address stability issues in fluorinated dihydrobenzofuran-3-amine derivatives during storage?
Q. Methodological Answer :
- Moisture Sensitivity : Store as HCl salts (e.g., (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine HCl, stable at 4°C) .
- Light Sensitivity : Protect from UV exposure using amber vials.
- Analytical Monitoring : Periodic NMR/HPLC to detect degradation (e.g., hydrolysis of the dihydrofuran ring) .
Basic: What is the role of fluorine in modulating the physicochemical properties of this compound?
Q. Methodological Answer :
- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration.
- Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life.
- Electronic Effects : Fluorine’s -I effect stabilizes intermediates in SNAr reactions .
Advanced: How can regioselective fluorination be achieved in dihydrobenzofuran-3-amine synthesis?
Q. Methodological Answer :
- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., NHBoc) to control fluorine placement .
- Late-Stage Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor) on preformed dihydrobenzofurans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
